molecular formula C10H12N2 B081019 2-Ethyl-1-methylbenzimidazole CAS No. 14754-42-8

2-Ethyl-1-methylbenzimidazole

Cat. No.: B081019
CAS No.: 14754-42-8
M. Wt: 160.22 g/mol
InChI Key: KMZUNPOOESGZLF-UHFFFAOYSA-N
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Description

2-Ethyl-1-methylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with an ethyl group at the second position and a methyl group at the first position of the imidazole ring.

Scientific Research Applications

2-Ethyl-1-methylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties. .

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

While the specific mechanism of action for 2-Ethyl-1-methylbenzimidazole is not mentioned in the search results, benzimidazole derivatives are known to exhibit a wide range of biological activities . They are structural isosteres of naturally occurring nucleotides, allowing them to interact with various therapeutic targets .

Safety and Hazards

While specific safety and hazard information for 2-Ethyl-1-methylbenzimidazole is not available, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards and physical hazards .

Future Directions

Benzimidazole derivatives, including 2-Ethyl-1-methylbenzimidazole, have been extensively studied due to their vast therapeutic potential in cancer research . The optimization of benzimidazole-based structures has resulted in marketed drugs, and many benzimidazole-based anticancer drugs are in late phases of clinical development . This suggests that there is ongoing interest in the development of novel and potent benzimidazole-containing drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methylbenzimidazole can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. For instance, the reaction of o-phenylenediamine with 2-ethyl-1-methylimidazole-4-carboxaldehyde under acidic conditions can yield this compound. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microdroplet synthesis techniques, where reactants are mixed in electrostatically charged microdroplets, has also been explored for the rapid and efficient production of benzimidazoles .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Comparison with Similar Compounds

2-Ethyl-1-methylbenzimidazole can be compared with other benzimidazole derivatives such as:

    2-Phenylbenzimidazole: Known for its anticancer properties.

    5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.

    2-Methylbenzimidazole: Studied for its antimicrobial properties

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-ethyl-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZUNPOOESGZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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